methyl 2-methyl-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate
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Description
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds have been synthesized through various methods . For instance, the synthesis of a related compound, “Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate”, involves several stages including the use of 1,1’-carbonyldiimidazole in acetonitrile .Scientific Research Applications
Synthesis and Characterization
Synthesis Methods : Various methods have been developed for synthesizing compounds structurally related to the chemical . For instance, Biginelli reactions have been utilized for the synthesis of substituted oxadiazocines, highlighting the versatility of this approach in generating complex heterocyclic compounds (Sedova et al., 2014). Similarly, three-component reactions involving salicylaldehyde and urea have been reported for synthesizing N-aryl oxadiazocines, showcasing an effective strategy for incorporating diverse functional groups (Gein et al., 2017).
Structural Transformations : Research has elucidated the dynamic behavior of oxadiazocine derivatives in solution, revealing intramolecular conversions and isomerizations that could be harnessed for designing responsive materials or as intermediates in synthetic pathways (Sedova et al., 2016).
Potential Applications
Anticancer Activity : A novel oxygen-bridged tricyclic Biginelli adduct was synthesized and its anticancer activity evaluated, demonstrating the potential of oxadiazocine derivatives in therapeutic applications (Ibrahim et al., 2017).
Molecular Docking and Antibacterial Properties : Compounds structurally related to the query chemical have been synthesized and evaluated for their antibacterial activities, indicating their potential as leads for developing new antimicrobial agents (Bassyouni et al., 2012).
Fluorescent Whitening Agents : Derivatives of pyrazolo[3,4-d]-1,2,3-triazole, which share a similar heterocyclic motif with the compound of interest, have been synthesized and applied as fluorescent whiteners, suggesting applications in material sciences (Rangnekar & Tagdiwala, 1986).
Properties
IUPAC Name |
methyl 9-methyl-11-oxo-10-[2-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c1-19-10-14(12-9-11(17(26)28-2)7-8-16(12)29-19)24-18(27)25(19)15-6-4-3-5-13(15)20(21,22)23/h3-9,14H,10H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGAXABMUQGMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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